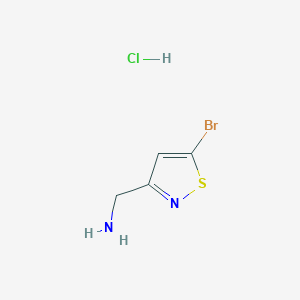![molecular formula C7H6N4O3S2 B8188931 3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid](/img/structure/B8188931.png)
3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid is a heterocyclic compound that contains a thiatriazole ring attached to a benzenesulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid typically involves the formation of the thiatriazole ring followed by its attachment to the benzenesulfonic acid group. One common method involves the reaction of a suitable precursor with sulfur and nitrogen sources under controlled conditions to form the thiatriazole ring. This intermediate is then reacted with benzenesulfonic acid or its derivatives to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The thiatriazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiatriazole ring to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Aplicaciones Científicas De Investigación
3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The thiatriazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(1,2,3,4-Thiatriazol-5-ylamino)phenol: This compound has a similar thiatriazole ring but is attached to a phenol group instead of a benzenesulfonic acid group.
5-chloro-3-(chloromethyl)-1,2,4-thiadiazole: Another heterocyclic compound with a similar sulfur and nitrogen-containing ring structure.
Uniqueness
3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid is unique due to the presence of both the thiatriazole ring and the benzenesulfonic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
3-(thiatriazol-5-ylamino)benzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3S2/c12-16(13,14)6-3-1-2-5(4-6)8-7-9-10-11-15-7/h1-4H,(H,8,9,11)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEISXGIHAFZHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)NC2=NN=NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[(3R,4S)-1-benzyl-3-hydroxypiperidin-4-yl]carbamate](/img/structure/B8188856.png)

![(3-Bromo-6-methoxy-pyrazolo[5,1-b]thiazol-7-yl)-carbamic acid tert-butyl ester](/img/structure/B8188861.png)
![4-(Toluene-4-sulfonyl)-4,5,6,7-tetrahydro-thiazolo[5,4-b]pyridine](/img/structure/B8188866.png)
![5-(Toluene-4-sulfonyl)-4,5,6,7-tetrahydro-thiazolo[4,5-c]pyridine-2-carboxylic acid ethyl ester](/img/structure/B8188868.png)



![1,1-Dioxo-1l6-[1,2,5]thiadiazolidine-3,4-dione](/img/structure/B8188897.png)

![Sodium 3-([1,2,3,4]thiatriazol-5-ylamino)-benzenesulfonate](/img/structure/B8188930.png)
![5-[(Boc-methyl-amino)-methyl]-4H-[1,2,4]triazole-3-carboxylicacidethylester](/img/structure/B8188932.png)
![2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole](/img/structure/B8188934.png)

